4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole
Description
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMTQOQTXECOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257164 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-77-2 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzimidazole with a pyrrolidine derivative. The reaction conditions often include the use of a solvent such as acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Pyrrolidine vs.
- Aromatic vs. Aliphatic Substituents : Pyridine-substituted derivatives (e.g., 2-(pyridin-3-yl)-1H-benzo[d]imidazole) exhibit enhanced π-π stacking interactions compared to aliphatic pyrrolidine, influencing antimicrobial potency .
- Steric Effects : Bulky substituents (e.g., butyl in ) may hinder membrane permeability but improve selectivity for specific enzymes or receptors .
Key Observations:
- Nucleophilic Substitution : Many analogues (e.g., ) are synthesized via SNAr reactions or coupling strategies, emphasizing the importance of aromatic electrophiles.
- Cyclocondensation: Pyrrolidinone-benzimidazole hybrids are often prepared via acid-catalyzed cyclization of diaminobenzenes with carboxy-pyrrolidinones, yielding moderate to high purity .
Key Observations:
- Antimicrobial Activity : Pyridine-substituted benzimidazoles show broad-spectrum activity, likely due to improved membrane interaction .
- Enzyme Inhibition : Hybrids with triazole-thiazole appendages () exhibit superior enzyme inhibition compared to simpler benzimidazoles, highlighting the role of auxiliary heterocycles.
Physicochemical Properties
- Solubility: Pyrrolidine-containing derivatives (e.g., the target compound) are more water-soluble than pyrrolidinone or aryl-substituted analogues due to the amine's basicity .
- Melting Points : Methyl and pyrrolidine substituents typically lower melting points (e.g., 138–204°C for analogues in ) compared to polar derivatives like carboxylic acids (>250°C) .
Biological Activity
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
This compound exhibits notable interactions with various enzymes and proteins, influencing their activity and stability. Research indicates that this compound can modulate the activity of proteomic enzymes, which are crucial for numerous biochemical reactions.
Key Features:
- Molecular Formula : C₁₂H₁₆N₃
- Molecular Weight : 237.73 g/mol
- Structural Characteristics : Contains a benzimidazole ring fused with a pyrrolidine moiety, enhancing its reactivity and potential bioactivity.
2. Cellular Effects
The compound significantly influences cellular functions by affecting signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate key signaling molecules, leading to alterations in cellular responses.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulates pathways related to growth and apoptosis |
| Gene Expression | Alters expression profiles of genes involved in cell cycle regulation |
| Metabolism | Influences metabolic pathways, potentially enhancing energy production |
3. Molecular Mechanisms
At the molecular level, this compound interacts with biomolecules through specific binding interactions. It can inhibit or activate enzymes by binding to their active or allosteric sites, which is critical for its biological activity .
- Enzyme Inhibition : Competes with substrates at active sites.
- Allosteric Modulation : Alters enzyme activity without directly competing for the active site.
4. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Streptococcus faecalis | 8 µg/mL | Antibacterial |
| Staphylococcus aureus | 4 µg/mL | Antibacterial |
| Candida albicans | 64 µg/mL | Antifungal |
In a comparative study, the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like amikacin .
5. Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cancer Cell Lines
A study investigated the antiproliferative effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer). The findings showed a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth and enhanced survival rates compared to control groups. This suggests promising applications in oncology .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and pyrrolidine derivatives. For example:
- Route A : React 1-substituted phenyl-4-carboxy-2-pyrrolidinone with 1,2-diaminobenzene under acidic reflux (HCl, 4 M, 24 h), followed by neutralization and crystallization .
- Route B : Use microwave-assisted synthesis with 2-fluorobenzaldehyde, dialkylamine, and K₂CO₃ in DMF at 150°C for 20 hours, achieving ~93% yield .
Q. Critical Factors :
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy :
- Thermal Analysis : TGA/DTA to assess decomposition patterns (e.g., onset degradation at ~250°C) .
Validation : Cross-reference with computational data (e.g., %N calculated vs. experimental: 7.99 vs. 7.5 ).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR : Employ COSY or HSQC to resolve overlapping signals in pyrrolidine/benzimidazole moieties .
- By-Product Analysis : HPLC-MS to identify side products (e.g., unreacted 1,2-diaminobenzene) .
Example : In Route A, neutralization pH (8–9) minimizes residual diamines, reducing impurity interference .
Q. What strategies optimize the compound’s stability during storage, given its sensitivity to moisture and oxidation?
Methodological Answer:
- Storage Conditions :
- Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) to ethanolic solutions .
Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Workflow :
- Target Selection : Use crystallographic structures (e.g., PDB IDs for kinases or GPCRs).
- Ligand Preparation : Optimize protonation states of the benzimidazole core (pKa ~5.5) and pyrrolidine nitrogen (pKa ~9.0) .
- Pose Scoring : Compare binding energies of derivatives (e.g., 9c vs. 9g in ) using AutoDock Vina .
Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show higher affinity due to enhanced hydrogen bonding .
Q. What analytical approaches reconcile discrepancies in thermal decomposition data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
